1-Bromo-4-(perfluoroethoxy)benzene

Lipophilicity Drug Design ADME

1-Bromo-4-(perfluoroethoxy)benzene (CAS 56425-85-5) is a halogenated aromatic ether characterized by a bromine atom at the para position of a benzene ring bearing a pentafluoroethoxy (–OCF₂CF₃) substituent. This compound is a member of the polyfluoroalkoxy-substituted bromobenzene class, which are valued as synthetic intermediates in medicinal chemistry, materials science, and agrochemical research.

Molecular Formula C8H4BrF5O
Molecular Weight 291.01 g/mol
CAS No. 56425-85-5
Cat. No. B1329640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(perfluoroethoxy)benzene
CAS56425-85-5
Molecular FormulaC8H4BrF5O
Molecular Weight291.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(C(F)(F)F)(F)F)Br
InChIInChI=1S/C8H4BrF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H
InChIKeyBGNSROFPLXZBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(perfluoroethoxy)benzene (CAS 56425-85-5): A Para-Functionalized Fluorous Aryl Bromide Building Block


1-Bromo-4-(perfluoroethoxy)benzene (CAS 56425-85-5) is a halogenated aromatic ether characterized by a bromine atom at the para position of a benzene ring bearing a pentafluoroethoxy (–OCF₂CF₃) substituent . This compound is a member of the polyfluoroalkoxy-substituted bromobenzene class, which are valued as synthetic intermediates in medicinal chemistry, materials science, and agrochemical research . The perfluoroethoxy group imparts strong electron-withdrawing character, while the bromo handle enables versatile cross-coupling reactivity (e.g., Suzuki-Miyaura, direct arylation) [1].

Why 1-Bromo-4-(perfluoroethoxy)benzene Cannot Be Casually Substituted by Other Fluoroalkoxy Bromobenzenes


The physicochemical and reactivity profile of 1-bromo-4-(perfluoroethoxy)benzene is finely tuned by the length and fluorination pattern of its alkoxy chain. Direct substitution with shorter-chain analogs (e.g., –OCF₃ or –OCHF₂) results in quantifiable shifts in lipophilicity, boiling point, and density, which can alter reaction outcomes, purification workflows, and compound stability. Furthermore, the perfluoroethoxy group provides a distinct balance of electron withdrawal and steric demand compared to smaller fluorinated ethers, influencing cross-coupling kinetics and regioselectivity [1]. These differences are not merely incremental; they can impact yield and selectivity in multi-step syntheses, making direct replacement without re-optimization scientifically unsound.

Quantitative Differentiation Evidence for 1-Bromo-4-(perfluoroethoxy)benzene Against Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Lipophilicity vs. Trifluoromethoxy Analog

1-Bromo-4-(perfluoroethoxy)benzene exhibits a higher computed logP value (3.98) compared to the widely used 1-bromo-4-(trifluoromethoxy)benzene (logP = 3.35) . This difference reflects the increased hydrophobic contribution of the –OC₂F₅ group over –OCF₃.

Lipophilicity Drug Design ADME

Boiling Point Differentiation: Higher Thermal Stability vs. Trifluoromethoxy Analog

The boiling point of 1-bromo-4-(perfluoroethoxy)benzene at atmospheric pressure is 185.6 °C, which is 23.7 °C higher than that of 1-bromo-4-(trifluoromethoxy)benzene (161.9 °C) . This elevated boiling point suggests greater thermal stability and a wider liquid range for reactions conducted at elevated temperatures.

Thermal Properties Distillation Reaction Design

Density Variation: Altered Physical Property vs. Trifluoromethoxy Analog

1-Bromo-4-(perfluoroethoxy)benzene has a density of 1.677 g/cm³, which is 3.4% higher than that of 1-bromo-4-(trifluoromethoxy)benzene (1.622 g/cm³) . This difference reflects the increased mass and fluorine content of the perfluoroethoxy group.

Physical Properties Formulation Handling

Aqueous Solubility: Slightly Reduced Water Solubility vs. Trifluoromethoxy Analog

1-Bromo-4-(perfluoroethoxy)benzene exhibits an aqueous solubility of 8.05 mg/L, which is approximately 31% lower than that of 1-bromo-4-(trifluoromethoxy)benzene (11.7 mg/L) . This reduced water solubility is consistent with the increased fluorination and higher logP of the perfluoroethoxy derivative.

Solubility Reaction Medium Work-up

Cross-Coupling Reactivity: Comparable Performance with Broader Fluoroalkoxy Class

In Pd-catalyzed direct arylation of 5-membered heteroarenes, polyfluoroalkoxy-substituted bromobenzenes, including tetrafluoroethoxy and pentafluoroethoxy derivatives, delivered high yields using only 1 mol% Pd(OAc)₂ with KOAc base [1]. While a direct, side-by-side comparison of isolated yields for the exact perfluoroethoxy compound is not available in the open literature, the study demonstrates that this class of substrates exhibits comparable reactivity to trifluoromethoxy- and difluoromethoxy-substituted bromobenzenes under identical conditions, offering a synthetically useful alternative that avoids the need for a separate fluoroalkylation step from bromophenols.

C-C Coupling Palladium Catalysis Heteroarene Arylation

Recommended Procurement-Driven Applications for 1-Bromo-4-(perfluoroethoxy)benzene


Synthesis of FXR Antagonist Bile Acid Derivatives

As documented in ChemicalBook, this compound serves as a key intermediate in the preparation of bile acid derivatives with Farnesoid X Receptor (FXR) antagonist activity . The perfluoroethoxy group likely contributes to metabolic stability and receptor binding affinity, making this building block essential for medicinal chemists targeting metabolic and liver diseases.

Liquid Crystal Component Development

Patents disclose fluoroalkoxybenzene derivatives, including those with pentafluoroethoxy groups, as components of liquid crystal compositions exhibiting high voltage-holding ratios, broad nematic ranges, and low viscosity [1]. The unique electronic properties of the –OCF₂CF₃ substituent enable fine-tuning of dielectric anisotropy and birefringence, critical for advanced display technologies.

Fluorous Building Block for Medicinal Chemistry

The higher logP (3.98) and electron-withdrawing character of 1-bromo-4-(perfluoroethoxy)benzene make it a valuable building block for introducing a fluorinated aromatic motif into drug candidates, where enhanced lipophilicity and metabolic stability are desired . Its bromo handle allows for rapid diversification via cross-coupling, accelerating structure-activity relationship (SAR) studies.

Agrochemical Intermediate Synthesis

Aromatic bromopolyfluoroalkyl ethers are broadly claimed as intermediates for phytosanitary (agrochemical) products in patent literature [2]. The compound's stability and reactivity profile support its use in constructing fluorinated scaffolds that confer improved bioavailability and environmental persistence characteristics in crop protection agents.

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